molecular formula C8H8ClF4NO B1377311 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1384429-77-9

5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B1377311
CAS No.: 1384429-77-9
M. Wt: 245.6 g/mol
InChI Key: ULYXHGWMPODWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C8H8ClF4NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoroethoxy groups. This compound is often used in various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 5-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It can be used in the development of fluorescent probes and imaging agents .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its use in drug development, as it can influence the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 5-Fluoro-2-(trifluoromethyl)aniline
  • 2-Amino-5-fluorobenzotrifluoride

Comparison: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to the presence of both fluorine and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis .

Properties

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO.ClH/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYXHGWMPODWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-77-9
Record name Benzenamine, 5-fluoro-2-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.